

Orobol: A Multifaceted Isoflavone in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Orobol*

Cat. No.: *B192016*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Orobol, a naturally occurring isoflavone, has emerged as a compound of significant interest within the scientific community. Possessing a range of biological activities, it presents potential therapeutic applications in diverse fields such as oncology, neurodegenerative diseases, and metabolic disorders. This technical guide provides a comprehensive overview of **Orobol**, detailing its chemical properties, mechanisms of action, and relevant experimental protocols. The information is curated to support researchers and professionals in drug development in their exploration of **Orobol**'s therapeutic potential.

Chemical and Physical Properties

Orobol, also known as Isoluteolin or 3',4',5,7-Tetrahydroxyisoflavone, is a flavonoid with the chemical formula $C_{15}H_{10}O_6$.^[1] Its fundamental properties are summarized in the table below.

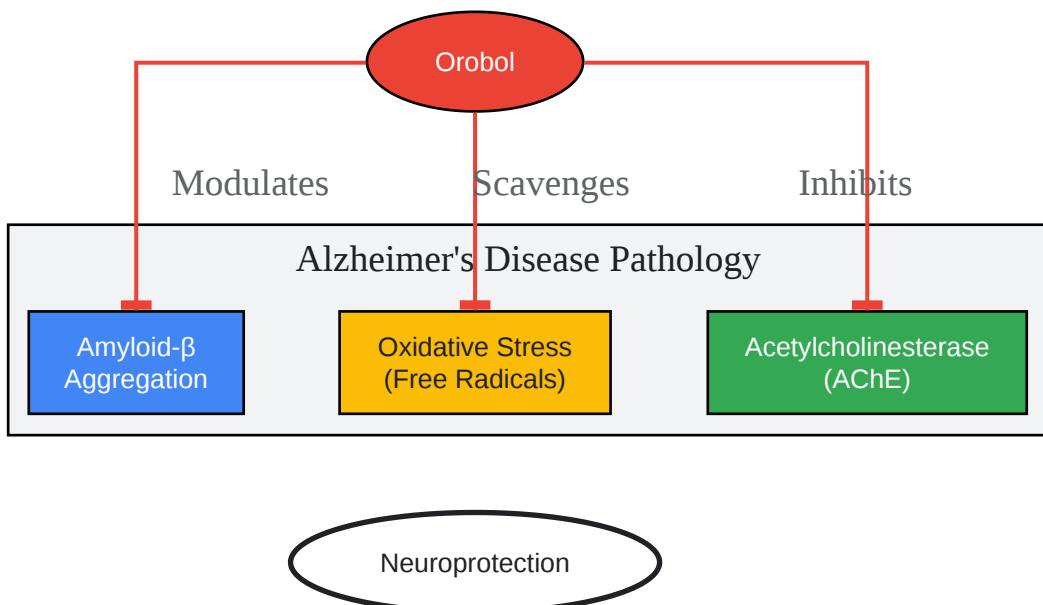
Property	Value	Reference
CAS Number	480-23-9	[1][2]
Molecular Weight	286.24 g/mol	[1][3][2]
Molecular Formula	C ₁₅ H ₁₀ O ₆	[1]
Synonyms	Isoluteolin, 3',4',5,7-Tetrahydroxyisoflavone	[1]
Physical Description	Yellow powder	
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]

Biological Activities and Mechanisms of Action

Orobol exhibits a wide array of biological activities, primarily attributed to its ability to interact with and modulate various signaling pathways.

Anti-Obesity Effects via Casein Kinase 1 Epsilon (CK1 ϵ) Inhibition

Recent studies have highlighted **Orobol**'s potent anti-obesity properties. The primary mechanism identified is the direct inhibition of Casein Kinase 1 epsilon (CK1 ϵ).^{[3][5]} **Orobol** binds to the ATP-binding site of CK1 ϵ in a competitive manner, leading to the inhibition of its kinase activity.^{[3][5]} This inhibition subsequently suppresses the phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a downstream substrate of CK1 ϵ .^{[3][5]} The ultimate effect is a reduction in lipid accumulation, as demonstrated in 3T3-L1 preadipocytes.^{[3][5]}


[Click to download full resolution via product page](#)

Orobol's inhibition of the CK1 ϵ signaling pathway.

Neuroprotective Effects and Relevance to Alzheimer's Disease

Orobol has demonstrated multifaceted potential in the context of Alzheimer's disease. Its neuroprotective effects are attributed to a combination of activities:

- Modulation of Amyloid- β Aggregation: **Orobol** can interfere with the aggregation pathways of amyloid- β , a key pathological hallmark of Alzheimer's disease.[2]
- Free Radical Scavenging: As a flavonoid, **Orobol** possesses antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress, a contributing factor to neurodegeneration.[2]
- Acetylcholinesterase Inhibition: **Orobol** can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.[2] This action is a common strategy in current Alzheimer's treatments to improve cognitive function.

[Click to download full resolution via product page](#)

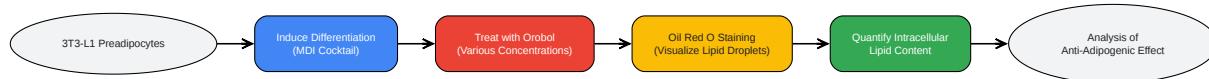
Multifunctional neuroprotective mechanisms of **Orobol**.

Anti-Cancer and Anti-Photoaging Activity via TOPK Inhibition

Orobol has been shown to directly bind to and inhibit the kinase activity of T-LAK cell-originated protein kinase (TOPK) in an ATP-independent manner.^[4] TOPK is overexpressed in various cancers and is involved in skin carcinogenesis. By inhibiting TOPK, **Orobol** can suppress anchorage-independent colony formation in cancer cells.^[4] Furthermore, this inhibitory action contributes to its anti-photoaging effects by suppressing UV-induced MMP-1 expression.^[4]

Quantitative Data

The inhibitory activity of **Orobol** against various kinases has been quantified, highlighting its potency and selectivity.


Target Kinase	IC ₅₀ (μM)	Reference
PI3K α	3.46	[5]
PI3K β	5.27	[5]
PI3K γ	4.89	[5]
PI3K δ	3.98	[5]

Experimental Protocols

In Vitro Adipogenesis Assay in 3T3-L1 Cells

This protocol details the methodology to assess the anti-adipogenic effects of **Orobol**.

Workflow Diagram:

[Click to download full resolution via product page](#)

Workflow for in vitro adipogenesis assay.

Methodology:

- Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Induction of Adipogenesis: Two days post-confluence, differentiation is induced by treating the cells with a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI) in DMEM with 10% FBS.
- **Orobol** Treatment: Concurrently with the MDI induction, cells are treated with varying concentrations of **Orobol**.
- Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days.
- Oil Red O Staining: After 8-10 days of differentiation, cells are washed with phosphate-buffered saline (PBS), fixed with 10% formalin for 1 hour, and then stained with Oil Red O solution to visualize intracellular lipid droplets.
- Quantification: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm) to quantify the lipid content.

In Vivo Anti-Obesity Study in Mice

This protocol outlines an in vivo experiment to evaluate the anti-obesity effects of **Orobol** in a mouse model.

Methodology:

- Animal Model: C57BL/6J mice are typically used for high-fat diet-induced obesity models.

- Diet and Treatment: Mice are fed a high-fat diet (HFD) to induce obesity. A control group is fed a normal chow diet. The HFD-fed mice are then divided into groups, with one group receiving the HFD mixed with **Orobol** (e.g., 0.05% w/w) and the other group receiving the HFD only.
- Monitoring: Body weight, food intake, and other metabolic parameters are monitored regularly throughout the study period (e.g., 12 weeks).
- Tissue Analysis: At the end of the study, mice are euthanized, and various tissues (e.g., adipose tissue, liver) are collected for histological analysis and measurement of lipid accumulation. Blood samples are collected to measure relevant biomarkers.

Conclusion

Orobol is a promising natural compound with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its well-defined mechanisms of action, particularly the inhibition of CK1 ϵ and TOPK, provide a solid foundation for its development as a novel therapeutic agent for obesity, cancer, and neurodegenerative diseases. The experimental protocols detailed in this guide offer a starting point for researchers to explore and validate the efficacy of **Orobol** in various preclinical models. As research progresses, **Orobol** may prove to be a valuable addition to the arsenal of treatments for several challenging diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Orobol: An Isoflavone Exhibiting Regulatory Multifunctionality against Four Pathological Features of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orobol, an Enzyme-Convertible Product of Genistein, exerts Anti-Obesity Effects by Targeting Casein Kinase 1 Epsilon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. Orobol, an Enzyme-Convertible Product of Genistein, exerts Anti-Obesity Effects by Targeting Casein Kinase 1 Epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Orobol: A Multifaceted Isoflavone in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192016#orobol-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com